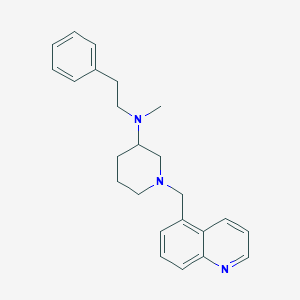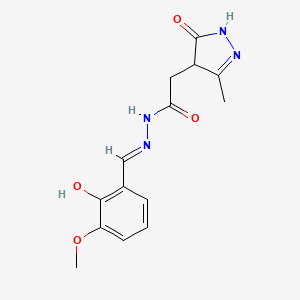![molecular formula C17H32N2O2 B6020544 2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since gained attention for its potential as an anti-cancer agent.
Mecanismo De Acción
CX-5461 inhibits RNA polymerase I transcription by binding to a specific DNA sequence called the rDNA promoter. This prevents the formation of the transcription initiation complex and ultimately leads to the downregulation of ribosomal RNA production.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also inhibits the growth of tumors in animal models and has been shown to sensitize cancer cells to other therapies such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. However, it has been shown to have limited efficacy in some cancer types and can cause adverse effects such as myelosuppression.
Direcciones Futuras
Future research on CX-5461 could focus on developing combination therapies to enhance its efficacy, identifying biomarkers to predict patient response, and investigating its potential as a treatment for other diseases such as neurodegenerative disorders.
In conclusion, CX-5461 is a promising anti-cancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a topic of interest for scientific research.
Métodos De Síntesis
The synthesis of CX-5461 involves several steps, including the reaction of 3-cyclohexylpropanoyl chloride with morpholine to form 4-(3-cyclohexylpropanoyl)-2-morpholinone. This compound is then reacted with N,N-dimethylethanolamine to yield CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to the death of cancer cells while sparing healthy cells.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-18(2)11-10-16-14-19(12-13-21-16)17(20)9-8-15-6-4-3-5-7-15/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACCCFLDJTMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)
![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020502.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6020528.png)
![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)


![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
